6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol
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Overview
Description
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of arylamidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . The quinoline core can be introduced through various cyclization reactions involving suitable starting materials such as anilines and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxadiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
714252-85-4 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-7-9(2)5-6-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19) |
InChI Key |
GONRUOFULDRYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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